Boc-D-Lys(2-Cl-Z)-OH

Catalog No.
S680398
CAS No.
57096-11-4
M.F
C19H27ClN2O6
M. Wt
414,9 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-Lys(2-Cl-Z)-OH

CAS Number

57096-11-4

Product Name

Boc-D-Lys(2-Cl-Z)-OH

IUPAC Name

(2R)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Molecular Formula

C19H27ClN2O6

Molecular Weight

414,9 g/mole

InChI

InChI=1S/C19H27ClN2O6/c1-19(2,3)28-18(26)22-15(16(23)24)10-6-7-11-21-17(25)27-12-13-8-4-5-9-14(13)20/h4-5,8-9,15H,6-7,10-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t15-/m1/s1

InChI Key

PJBKUXHWPDGAQA-CYBMUJFWSA-N

SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O

Synonyms

(S)-2-((tert-Butoxycarbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoicacid;57084-73-8;C17H24N2O5S;MolPort-027-836-187;8377AB;ZINC91296981;AKOS016010652;AK119670;OR082459;AJ-129252;KB-210884

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O
  • Boc-D-Lys(2-Cl-Z)-OH provides a convenient way to incorporate D-enantiomer of Lysine into peptides. This is crucial for studying the effect of chirality on peptide function, as D-peptides can have different biological properties compared to their L- counterparts .

Solid-Phase Peptide Synthesis (SPPS):

  • The Boc protecting group on the alpha-amino group allows for chain elongation on solid support during SPPS. This technique is widely used to synthesize peptides of various lengths and functionalities .

Preparation of Peptide Derivatives:

  • The 2-chloro-benzyloxycarbonyl (Z) group on the side chain can be selectively removed to introduce functionalities or attach targeting moieties. This enables the creation of peptide-based probes for studying protein-protein interactions or drug delivery systems .

Synthesis of Peptidomimetics:

  • By incorporating Boc-D-Lys(2-Cl-Z)-OH, researchers can design and synthesize peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved stability or potency .

XLogP3

3.5

Wikipedia

Boc-N'-(2-chloro-Cbz)-D-lysine

Dates

Modify: 2023-08-15

Explore Compound Types